molecular formula C16H15BrN2O2 B1389859 3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide CAS No. 1138443-28-3

3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide

Cat. No.: B1389859
CAS No.: 1138443-28-3
M. Wt: 347.21 g/mol
InChI Key: TUVLMNKJVLQAKD-UHFFFAOYSA-N
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Description

Background and Chemical Classification

3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide is a synthetic organic compound belonging to the benzamide derivative family. Its molecular formula is C₁₆H₁₅BrN₂O₂ , with a molecular weight of 347.21 g/mol . The IUPAC name reflects its structural complexity: a benzamide core substituted at the 3-position with a (2-bromoacetyl)amino group and an N-linked 3-methylphenyl moiety. This compound is classified as an aromatic amide due to its benzene ring and amide functional group, while the bromoacetyl moiety introduces electrophilic reactivity, enabling covalent interactions with nucleophilic biological targets.

Key structural features include:

  • A benzamide backbone (C₆H₅CONH-) providing planar rigidity.
  • A 3-methylphenyl group attached to the amide nitrogen, enhancing lipophilicity.
  • A 2-bromoacetyl substituent at the 3-position of the benzene ring, enabling alkylation reactions.
Property Value
CAS Registry Number 1138443-28-3
Molecular Formula C₁₆H₁₅BrN₂O₂
Molecular Weight 347.21 g/mol
Key Functional Groups Benzamide, bromoacetyl, 3-methylphenyl

Significance in Biochemical Research

This compound has emerged as a critical tool in proteomics and medicinal chemistry due to its unique reactivity. The bromoacetyl group facilitates site-specific protein modification , enabling researchers to study enzyme active sites or track protein interactions. For example, analogs of this compound have been used to label Bruton’s tyrosine kinase (BTK) in B-cells, allowing real-time monitoring of kinase activity. Additionally, its capacity to form covalent adducts with cysteine residues makes it valuable for designing irreversible inhibitors in drug discovery.

Recent studies highlight its role in synthesizing tyrosinase inhibitors , where benzamide derivatives demonstrated 4–18× greater potency than kojic acid. Such applications underscore its versatility in targeting enzymes involved in melanogenesis and neurodegenerative diseases.

Historical Context of Benzamide Derivatives

Benzamide derivatives have been studied since the 19th century, beginning with the discovery of benzamide’s polymorphism by Friedrich Wöhler and Justus von Liebig in 1832. Their work laid the foundation for understanding molecular packing in crystals, which later extended to pharmacological applications. By the mid-20th century, substituted benzamides gained prominence in treating psychiatric disorders, exemplified by the use of sulpiride and amisulpride for schizophrenia.

The introduction of electrophilic groups like bromoacetyl marked a shift toward covalent drug design . For instance, this compound represents a modern iteration of this trend, combining historical benzamide chemistry with contemporary targeted therapy approaches.

Research Objectives and Scope

This report focuses on:

  • Synthetic Pathways : Optimizing routes for high-purity production.
  • Mechanistic Insights : Elucidating its covalent binding mechanisms with biological targets.
  • Applications : Exploring its utility in drug development, proteomics, and enzymology.

Excluded are discussions of pharmacokinetics, dosage, and safety profiles, as these fall outside the scope of current biochemical research objectives.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-11-4-2-6-13(8-11)19-16(21)12-5-3-7-14(9-12)18-15(20)10-17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVLMNKJVLQAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Amidation Followed by Acylation (Classical Route)

Step 1: Synthesis of N-(3-methylphenyl)benzamide

  • Reagents: Benzoyl chloride or benzoyl anhydride, 3-methylphenylamine.
  • Conditions: Use of a base such as triethylamine or pyridine in an inert solvent like dichloromethane or ethanol.
  • Reaction: Nucleophilic attack of the amine on the acyl chloride/anhydride, forming the benzamide.

Step 2: Introduction of the 2-bromoacetyl group

  • Reagents: 2-bromoacetyl bromide or 2-bromoacetyl chloride.
  • Conditions: The benzamide is reacted with the acyl halide in the presence of a base (e.g., triethylamine) in an inert solvent.
  • Reaction: Nucleophilic substitution at the amino group of the benzamide, leading to the formation of 3-[(2-bromoacetyl)amino]-N-(3-methylphenyl)-benzamide .

Advantages: Straightforward, high yield, well-established protocols.

Method B: Direct Amidation Using Carboxylic Acid Derivatives

  • Reagents: 3-methylphenylamine, 3-bromopropionic acid derivatives.
  • Conditions: Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC in the presence of catalytic DMAP.
  • Reaction: Activation of the acid derivative followed by amidation, then acylation with 2-bromoacetyl derivatives.

Note: This method reduces the need for acyl halides, potentially lowering costs and improving safety.

Method C: One-Pot Multi-Step Synthesis

Recent advances suggest the possibility of a one-pot synthesis where amidation and acylation steps are combined sequentially without isolating intermediates, enhancing efficiency and reducing time.

  • Reagents & Conditions: Similar to the above, with optimized temperature control and solvent choice to prevent side reactions.

Reaction Conditions and Optimization Data

Parameter Typical Range Notes
Solvent Dichloromethane, ethanol, or acetonitrile Inert, aprotic solvents preferred for acylation
Temperature 0°C to 70°C Lower temperatures (~0-25°C) for amidation; elevated (~40-70°C) for acylation
Reaction Time 2-12 hours Dependent on reagent reactivity and temperature
Reagent Equivalents 1.1–1.5 equivalents of acyl halide Slight excess improves yield

Notable Research Findings and Data

  • Yield Data: Typical yields range from 75% to 90% under optimized conditions, with high purity confirmed via NMR and HPLC analyses.
  • Purity: Recrystallization from ethanol or ethyl acetate yields compounds with >98% purity.
  • Reaction Efficiency: Use of catalysts or phase-transfer agents can enhance reaction rates and yields.

Notes on Alternative Approaches and Innovations

  • Green Chemistry: Use of less toxic solvents and reagents, such as ethanol or water-based systems, has been explored.
  • Microwave-Assisted Synthesis: Accelerates reaction times and improves yields.
  • Catalyst Use: Acid or base catalysts, including Lewis acids or Brønsted bases, optimize reaction pathways.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Classical amidation + acylation Benzoyl chloride, 2-bromoacetyl halide High yield, well-understood Multiple steps, purification needed
Coupling reagent-mediated Carboxylic acids, DCC/EDC Mild conditions, fewer byproducts Cost of coupling agents
One-pot synthesis Sequential addition of reagents Time-saving, cost-effective Requires precise control

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can yield amine derivatives

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the original compound.

    Reduction: Amine derivatives

Scientific Research Applications

3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide C₁₆H₁₅BrN₂O₂ 347.21 2-Bromoacetyl, 3-methylphenyl Potential kinase inhibitor; lab use
4-(2-Bromoacetyl)-N-(prop-2-yn-1-yl)benzamide C₁₂H₁₀BrNO₂ 280.12 2-Bromoacetyl, propargyl group Probe for assay interference studies
2-Chloro-N-(3-methylphenyl)benzamide C₁₄H₁₂ClNO 245.71 2-Chloro, 3-methylphenyl Structural studies on amide conformation
3-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO 231.67 3-Chloro, phenyl group Crystallographic analysis
Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) C₁₂H₉N₃O₅S 307.28 Acetyloxy, 5-nitrothiazole Antiparasitic drug
N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide C₁₂H₁₅BrN₂O₂ 299.17 2-Bromoacetyl, butanamide side chain Structural analog for SAR studies

Key Observations:

Bromoacetyl vs. Chloro/Other Groups : The bromoacetyl group in the target compound enhances electrophilicity compared to chloro derivatives (e.g., 2-Chloro-N-(3-methylphenyl)benzamide), making it more reactive in alkylation reactions .

Aryl Substituent Diversity : Replacing the 3-methylphenyl group with a propargyl () or nitro-thiazole () alters solubility and biological targeting. For example, Nitazoxanide’s nitro-thiazole moiety confers antiparasitic activity, while the target compound’s 3-methylphenyl group may improve lipophilicity .

Molecular Weight Trends : Bromoacetyl analogs (e.g., 347.21 g/mol for the target) are heavier than chloro derivatives (231.67–245.71 g/mol), impacting pharmacokinetic properties like membrane permeability .

Stability and Handling

  • The target compound requires storage at controlled temperatures (likely –20°C) to prevent decomposition of the bromoacetyl group .
  • Chloro derivatives (e.g., 3-Chloro-N-phenylbenzamide) are more stable under ambient conditions, as reflected in their widespread use in crystallographic studies .

Biological Activity

3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C12H12BrN2OC_{12}H_{12}BrN_{2}O. The presence of the bromoacetyl group is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromoacetyl moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism allows it to act as a potential enzyme inhibitor, affecting various biological pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AA549 (lung cancer)15
Compound BMCF-7 (breast cancer)10
This compoundTBDTBDTBD

Enzyme Inhibition

The compound's interaction with enzymes is crucial for its biological activity. It has been reported that the bromoacetyl group can inhibit various enzymes by binding to their active sites. For example, studies have shown that similar compounds can inhibit serine proteases and other key metabolic enzymes, which may lead to therapeutic applications in diseases where these enzymes are dysregulated.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study demonstrated that a derivative of this compound inhibited the proliferation of A549 lung cancer cells significantly more than standard treatments, suggesting a promising avenue for further research into its anticancer properties.
  • Mechanistic Insights :
    Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing our understanding of its binding affinity and specificity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The presence of the bromoacetyl group is essential for its reactivity, while substitutions on the phenyl ring can enhance or diminish its biological effects.

Q & A

Q. What are the key synthetic strategies for 3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide?

The synthesis typically involves sequential acylation and bromoacetylation. A common approach is:

  • Step 1: Coupling 3-methylaniline with benzoyl chloride derivatives to form the N-(3-methylphenyl)benzamide core .
  • Step 2: Introducing the bromoacetyl group via reaction with 2-bromoacetyl bromide under anhydrous conditions (e.g., dichloromethane, DIPEA as base) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Critical Parameters: Moisture-sensitive intermediates require inert atmospheres. Monitor reaction progress via TLC or LC-MS to avoid over-bromination.

Q. Which spectroscopic and crystallographic methods are essential for characterization?

  • NMR Spectroscopy: Confirm regiochemistry via 1^1H and 13^13C NMR. The amide proton (N–H) appears at δ ~10 ppm, while the bromoacetyl CH2_2 resonates at δ ~4.3 ppm .
  • X-ray Diffraction (XRD): Resolve molecular conformation and hydrogen-bonding networks. For example, the dihedral angle between benzamide and 3-methylphenyl groups ranges from 70–74°, influencing packing efficiency .
  • IR Spectroscopy: Identify amide C=O (~1650 cm1^{-1}) and N–H stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallization challenges be mitigated for XRD analysis of this compound?

Common Issues: Disordered aromatic rings or solvent inclusion (e.g., ethanol) . Solutions:

  • Solvent Screening: Test mixed solvents (e.g., DMSO/water, THF/heptane) to improve crystal quality.
  • Data Refinement: Use SHELXL for disorder modeling. Restrain isotropic displacement parameters (ISOR instructions) for disordered atoms . Example: In N-(3-methylphenyl)benzamide derivatives, disordered methyl groups were resolved by refining site-occupancy factors at 0.5 .

Q. How do substituents influence the compound’s conformational stability and reactivity?

  • Steric Effects: The 3-methylphenyl group induces torsional strain, increasing dihedral angles (~70°) compared to unsubstituted analogs (~60°) .
  • Bromoacetyl Reactivity: The electron-withdrawing bromine enhances electrophilicity, making the acetyl group prone to nucleophilic attack (e.g., by thiols or amines in biological systems) . Experimental Design: Compare reaction kinetics with non-brominated analogs using UV-Vis or 19^{19}F NMR (if fluorine tags are introduced) .

Q. What strategies address low yields in bromoacetylation steps?

Q. How to reconcile discrepancies in reported dihedral angles for similar benzamide derivatives?

Variations arise from substituent electronic effects and crystallization conditions. For example:

  • N-(3-Chlorophenyl)benzamide has a dihedral angle of 61.0° due to stronger C–Cl dipole interactions .
  • N-(3-Methylphenyl)benzamide exhibits larger angles (70–74°) due to steric hindrance . Methodological Insight: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .

Methodological Recommendations

  • Synthetic Reproducibility: Document reaction atmospheres (N2_2/Ar) and solvent drying protocols to ensure consistency .
  • Crystallography: Deposit raw diffraction data in repositories (e.g://Cambridge Structural Database) for peer validation .
  • Biological Assays: Use the bromoacetyl group as a warhead in activity-based protein profiling (ABPP) to study target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide
Reactant of Route 2
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3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.